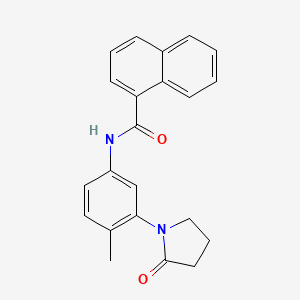

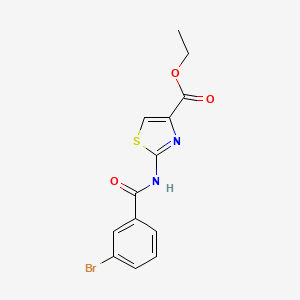

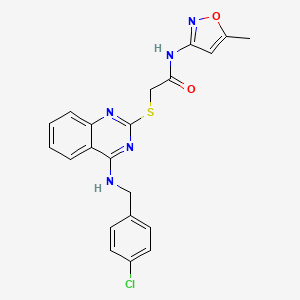

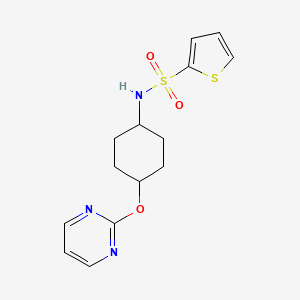

![molecular formula C17H12N4O2S B2449026 2-hydroxy-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)nicotinamide CAS No. 1706290-87-0](/img/structure/B2449026.png)

2-hydroxy-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)nicotinamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

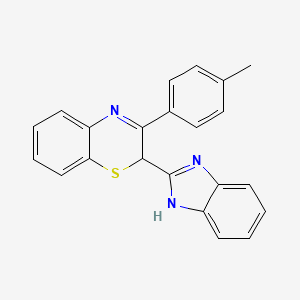

“2-hydroxy-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)nicotinamide” is a compound that contains an imidazole ring and a thiazole ring . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms .

Molecular Structure Analysis

The imidazole ring in the compound is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons . The thiazole ring is also planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .

Chemical Reactions Analysis

While specific chemical reactions involving “2-hydroxy-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)nicotinamide” were not found in the available resources, compounds containing imidazole and thiazole rings have been studied for their diverse biological activities .

Applications De Recherche Scientifique

DNA-Binding Applications

Bis-heterocycles, which include compounds like the one , have been studied for their potential in DNA-binding applications . These compounds can interact with DNA in a specific manner, which could be useful in various fields such as genetic engineering and drug design.

Tuberculostatic Activity

These compounds have shown tuberculostatic activity . This means they could potentially inhibit the growth of Mycobacterium tuberculosis, the bacterium that causes tuberculosis.

Antibacterial Activity

In addition to tuberculostatic activity, these compounds have also demonstrated antibacterial properties . They could potentially be used in the development of new antibiotics.

Antifungal Activity

The compound has shown potential in antifungal activity . This could make it a candidate for the development of new antifungal medications.

Antidepressant Activity

Research has indicated that these compounds may have antidepressant properties . This could potentially lead to the development of new treatments for depression.

Antitumor Activity

The compound has demonstrated potential in antitumor activity . This suggests it could be used in cancer treatment.

Antiviral Activity

These compounds have shown potential in antiviral activity . This could make them useful in the development of new antiviral drugs.

Non-Competitive mGluR1 Antagonists

These compounds have been studied as non-competitive mGluR1 antagonists . This means they could potentially inhibit the metabotropic glutamate receptor 1 (mGluR1), which plays a role in the central nervous system.

Safety and Hazards

Mécanisme D'action

Target of Action

The primary target of this compound is Pantothenate Synthetase of Mycobacterium tuberculosis . This enzyme plays a crucial role in the biosynthesis of pantothenate, a precursor for Coenzyme A, which is essential for various metabolic processes.

Mode of Action

The compound interacts with its target through a series of steps, including amine-induced N-deprotection, oxidative aminocarbonylation of the triple bond (with Csp H activation and formation of a 2-ynamide intermediate), dearomative cyclization (by intramolecular conjugate addition of thioazolic nitrogen to the 2-ynamide moiety) and aromatization by proton-shift isomerization .

Result of Action

The compound has shown significant activity against Mycobacterium tuberculosis, with IC50 values in the low micromolar range . This suggests that it can effectively inhibit the growth of this bacterium at relatively low concentrations.

Propriétés

IUPAC Name |

N-(2-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-2-oxo-1H-pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12N4O2S/c22-15-12(5-3-7-18-15)16(23)19-13-6-2-1-4-11(13)14-10-21-8-9-24-17(21)20-14/h1-10H,(H,18,22)(H,19,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYDONHRLWVHIJO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CN3C=CSC3=N2)NC(=O)C4=CC=CNC4=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-hydroxy-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)nicotinamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3-(2-Methylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2448946.png)

![N-[[3-(5-Cyanothiophen-2-yl)phenyl]methyl]but-2-ynamide](/img/structure/B2448950.png)

![9H-Fluoren-9-ylmethyl N-(1-amino-7-oxaspiro[3.5]nonan-3-yl)carbamate;hydrochloride](/img/structure/B2448952.png)

![N-[5-[2-(3,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3,5-dimethoxybenzamide](/img/structure/B2448953.png)

![methyl 6-(4-methoxyphenyl)-5,6-dihydro-8H-imidazo[5,1-c][1,4]oxazine-1-carboxylate](/img/structure/B2448960.png)

![(2Z)-N-(2,4-dimethylphenyl)-2-[(2-methoxyphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2448961.png)